molecular formula C21H24N2O2 B2907748 2,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 946352-18-7

2,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2907748
CAS No.: 946352-18-7
M. Wt: 336.435
InChI Key: GYSOPGUUCKCHMD-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a benzamide derivative featuring a 2,5-dimethyl-substituted aromatic ring conjugated to a 1-propyl-tetrahydroquinolin-6-yl scaffold via an amide bond. This compound is of interest in medicinal chemistry due to its hybrid structure, which combines a benzamide (common in kinase inhibitors) with a tetrahydroquinolinone (associated with CNS activity) .

Synthesis typically involves coupling 2,5-dimethylbenzoic acid (or its chloride) with a functionalized tetrahydroquinoline amine precursor. Structural confirmation relies on techniques like X-ray crystallography (using programs such as SHELX ), NMR, and mass spectrometry.

Properties

IUPAC Name

2,5-dimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-4-11-23-19-9-8-17(13-16(19)7-10-20(23)24)22-21(25)18-12-14(2)5-6-15(18)3/h5-6,8-9,12-13H,4,7,10-11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSOPGUUCKCHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Benzamide Group: The benzamide group is attached through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of 2,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the tetrahydroquinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated benzamides.

Scientific Research Applications

2,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The table below compares key structural attributes of the target compound with two analogs:

Compound Benzamide Substituents Heterocyclic Core Functional Groups Applications
2,5-Dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 2,5-dimethyl 1-propyl-2-oxo-tetrahydroquinolin-6-yl Amide, ketone, alkyl chain Kinase inhibition, CNS drug candidates
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl N/A (alcohol substituent) Amide, hydroxyl, tertiary alcohol Metal-catalyzed C–H functionalization
Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo… Bromo, phenyl, propyl Quinoline + bicyclooctane Amide, halogen, fused rings Anticancer research (hypothetical)
Key Observations:

Benzamide Substituents :

  • The 2,5-dimethyl groups on the target compound increase steric bulk compared to the 3-methyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. This may reduce binding flexibility but enhance selectivity in enzyme interactions.
  • Halogenated analogs (e.g., bromo in the third compound) exhibit distinct electronic profiles, influencing reactivity and pharmacokinetics .

Heterocyclic Core: The tetrahydroquinolinone in the target compound provides a planar, rigid structure conducive to π-π stacking, unlike the bicyclooctane in the third compound, which introduces 3D complexity . The ketone at position 2 in the target compound serves as a hydrogen bond acceptor, analogous to the hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, but with different spatial orientation .

Pharmacological and Physicochemical Properties

  • Solubility : The 2-oxo group and propyl chain likely reduce aqueous solubility compared to hydroxyl-containing analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide.
  • Potency : Methyl groups at positions 2 and 5 on the benzamide may enhance binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Analytical Characterization

  • X-ray Crystallography: SHELX software is critical for resolving the tetrahydroquinoline conformation and hydrogen-bonding networks.
  • Spectroscopy : 1H/13C NMR and IR confirm amide and ketone functionalities, while GC-MS validates molecular weight .

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